molecular formula C11H11NO3 B138955 4,5-dimethoxy-1H-indole-3-carbaldehyde CAS No. 154810-58-9

4,5-dimethoxy-1H-indole-3-carbaldehyde

Cat. No. B138955
M. Wt: 205.21 g/mol
InChI Key: LTXRTAZYJSKWKT-UHFFFAOYSA-N
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Description

4,5-dimethoxy-1H-indole-3-carbaldehyde is a chemical compound . It is a member of the indole family, which are ideal precursors for the synthesis of active molecules .


Synthesis Analysis

The synthesis of 4,5-dimethoxy-1H-indole-3-carbaldehyde involves complex chemical reactions . The crude product is washed with MeOH to afford an off-white crystalline solid .


Molecular Structure Analysis

The molecular structure of 4,5-dimethoxy-1H-indole-3-carbaldehyde is complex and involves various functional groups . It is a significant molecule in the synthesis of pharmaceutically active compounds and indole alkaloids .


Chemical Reactions Analysis

4,5-dimethoxy-1H-indole-3-carbaldehyde participates in multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-dimethoxy-1H-indole-3-carbaldehyde are not explicitly mentioned in the search results .

Scientific Research Applications

Photochemical Reactions

4,5-Dimethoxy-1H-indole-3-carbaldehyde has been studied for its role in photochemical reactions. It's involved in the formation of various complex organic compounds through irradiation processes, demonstrating its potential in photochemistry and organic synthesis (Iida, Aoyagi, & Kibayashi, 1977).

Reactivity and Synthesis

This compound shows reactivity that allows for the synthesis of diverse heterocyclic structures, highlighting its importance in the field of synthetic organic chemistry (Black et al., 2020). Moreover, its derivatives have been explored for various applications in different fields, further emphasizing its versatility and potential for new applications (Tariq et al., 2020).

Catalysis and Green Chemistry

In green chemistry, 4,5-Dimethoxy-1H-indole-3-carbaldehyde derivatives are synthesized using environmentally friendly methods. These methods offer advantages in terms of yield, reaction time, and rate, making them significant in the development of sustainable chemistry (Madan, 2020).

Chemical Analysis and Structural Studies

The compound has been a subject of extensive structural analysis using techniques like XRD, spectroscopy, and DFT studies. These analyses are crucial for understanding its molecular structure and properties, which are essential for its application in various scientific fields (Barakat et al., 2017).

Antioxidant and Antihyperglycemic Potential

Research has explored the potential of 4,5-dimethoxy-1H-indole-3-carbaldehyde derivatives as antioxidant and antihyperglycemic agents. This indicates its relevance in medicinal chemistry and drug discovery (Kenchappa et al., 2017).

Safety And Hazards

The safety and hazards associated with 4,5-dimethoxy-1H-indole-3-carbaldehyde are not explicitly mentioned in the search results .

Future Directions

The future directions of research on 4,5-dimethoxy-1H-indole-3-carbaldehyde could involve further exploration of its role in multicomponent reactions and the synthesis of active molecules . It could also involve the development of new synthetic strategies in medicinal and pharmaceutical chemistry .

properties

IUPAC Name

4,5-dimethoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-4-3-8-10(11(9)15-2)7(6-13)5-12-8/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXRTAZYJSKWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456909
Record name 4,5-dimethoxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethoxy-1H-indole-3-carbaldehyde

CAS RN

154810-58-9
Record name 4,5-dimethoxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Venepally, RBN Prasad, Y Poornachandra… - 2017 - nopr.niscpr.res.in
The aim of this study is to synthesize and examine the in vitro anticancer, antioxidant and antimicrobial activities of N-fatty acyl derivatives of 4,5-dimethoxy tryptamine. A series of new N-…
Number of citations: 7 nopr.niscpr.res.in
D Coowar, J Bouissac, M Hanbali… - Journal of medicinal …, 2004 - ACS Publications
In a search for inducers of neuronal differentiation to treat neurodegenerative diseases such as Alzheimer's disease, a series of indole fatty alcohols (IFAs) were prepared. 13c (n = 18) …
Number of citations: 92 pubs.acs.org

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